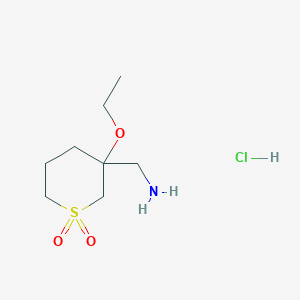

(3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride

Description

(3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxy group, a dioxothian ring, and a methanamine group, all combined with a hydrochloride salt.

Properties

IUPAC Name |

(3-ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S.ClH/c1-2-12-8(6-9)4-3-5-13(10,11)7-8;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWRKLJTLMKWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCS(=O)(=O)C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride: This compound is similar in structure but has a methoxy group instead of an ethoxy group.

(3-Ethoxy-1,1-dioxothian-3-yl)methanamine: This compound lacks the hydrochloride salt, which may affect its solubility and reactivity.

Uniqueness: (3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(3-Ethoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a chemical compound that has attracted significant attention in scientific research due to its potential biological activity. This compound features a unique structure that includes an ethoxy group, a dioxothian ring, and a methanamine group, combined with hydrochloride salt, which enhances its solubility and bioavailability. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₁ClN₂O₂S₂. The presence of the dioxothian ring is notable for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to observed biological effects. Research indicates that compounds with similar structures may influence pathways related to inflammation, neuroprotection, and cellular signaling.

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound in treating various diseases:

- Neurological Disorders : The compound has shown promise in models of multiple sclerosis and Alzheimer’s disease, where it may exert neuroprotective effects by modulating inflammatory responses and neuronal survival pathways .

- Gastrointestinal Disorders : Research indicates potential efficacy in treating inflammatory bowel disease (IBD) due to its anti-inflammatory properties .

- Seizure Disorders : There is evidence suggesting that this compound may also be effective in managing epilepsy by stabilizing neuronal excitability .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects compared to controls. The proposed mechanism involved the modulation of neuroinflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Anti-inflammatory Effects

In a clinical trial focusing on inflammatory bowel disease, patients administered this compound exhibited reduced symptoms and lower levels of inflammatory cytokines. The study highlighted the compound's role in inhibiting NF-kB signaling pathways, which are crucial in mediating inflammation.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride | Methoxy group instead of ethoxy | Similar anti-inflammatory properties but lower neuroprotective effects |

| (3-Ethoxy-thiazolyl)methanamine | Thiazole moiety | Exhibits antibacterial and antifungal activities but lacks neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Ethoxy-1,1-dioxothian-3-yl)methanamine hydrochloride, and how can purity be optimized?

- Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-ethoxy-1,1-dioxothian-3-carbaldehyde) using ammonia or a primary amine source under hydrogenation conditions with catalysts like palladium or platinum . Multi-step protocols involving protection/deprotection strategies for the thian ring may be required to avoid side reactions. Purification typically involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form?

- Answer : NMR spectroscopy (¹H/¹³C) is critical for confirming the protonation state of the amine and verifying the thian ring’s sulfonyl groups. X-ray crystallography (using SHELX software for refinement ) resolves stereochemical ambiguities, while HPLC-MS (reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phases) confirms purity and molecular weight .

Q. What are the primary chemical reactions this compound undergoes, and what conditions optimize these transformations?

- Answer : The amine group participates in nucleophilic substitution (e.g., with alkyl halides in DMF at 60°C) and Schiff base formation (with aldehydes in ethanol under reflux). The ethoxy group can undergo acid-catalyzed hydrolysis (HCl/water, 80°C) to yield hydroxyl derivatives. Reaction optimization requires pH control (<7 to prevent sulfonyl group degradation) and inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) be resolved during structural elucidation?

- Answer : Discrepancies often arise from conformational flexibility in the thian ring. Dynamic NMR experiments (variable-temperature ¹H NMR) or DFT calculations (Gaussian software) model low-energy conformers. Cross-validation with X-ray crystallography (using SHELXL for refinement ) and 2D NOESY data resolves ambiguities in substituent orientation .

Q. What strategies are used to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) for targets like GPCRs or sulfotransferases. Molecular docking (AutoDock Vina) models interactions with the thian ring’s sulfonyl groups, while knockout cell assays validate target specificity . For in vivo studies, radiolabeled analogs (³H or ¹⁴C) track biodistribution .

Q. How can researchers address challenges in stereochemical analysis, particularly with the thian ring’s potential ring-flipping dynamics?

- Answer : Chiral chromatography (Chiralpak IA columns with hexane/isopropanol) separates enantiomers. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) determines absolute configuration. Solid-state NMR under magic-angle spinning (MAS) conditions locks the thian ring’s conformation for precise stereochemical assignment .

Q. What experimental designs mitigate data contradictions in structure-activity relationship (SAR) studies?

- Answer : Orthogonal assay platforms (e.g., enzymatic inhibition + cellular viability assays) reduce false positives. Multivariate statistical analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., solubility or metabolic stability). Cryo-EM or crystallographic fragment screening maps binding pockets to rationalize SAR trends .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via in situ FTIR to detect intermediate formation .

- Data Reproducibility : Use QC standards (e.g., USP-grade reagents) and pre-validated protocols to minimize batch-to-batch variability .

- Safety Protocols : Store the compound in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis; handle in fume hoods with nitrile gloves due to potential amine reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.